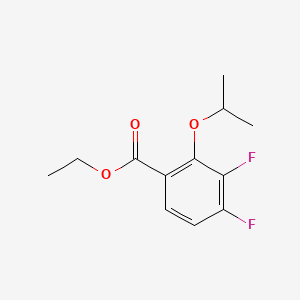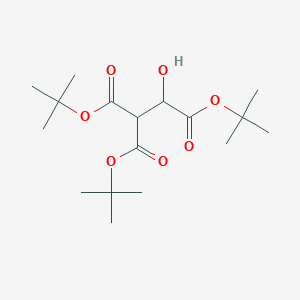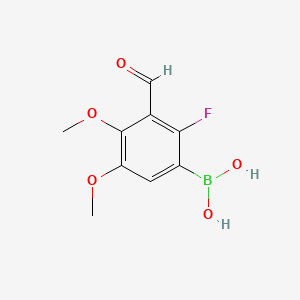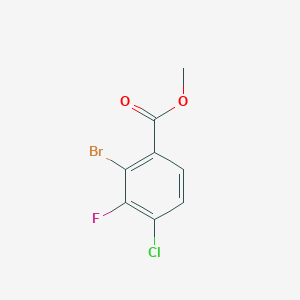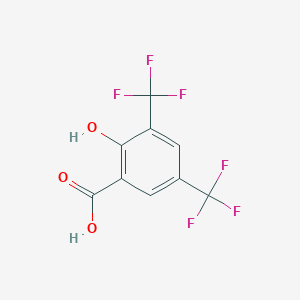
3,5-Bis(trifluoromethyl)-2-hydroxybenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Bis(trifluoromethyl)-2-hydroxybenzoic acid is an organic compound with the molecular formula C9H4F6O3. It is characterized by the presence of two trifluoromethyl groups and a hydroxyl group attached to a benzoic acid core. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(trifluoromethyl)-2-hydroxybenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 3,5-bis(trifluoromethyl)bromobenzene.
Grignard Reaction: The bromobenzene derivative is reacted with magnesium in the presence of a suitable solvent like tetrahydrofuran (THF) to form the Grignard reagent.
Carboxylation: The Grignard reagent is then treated with carbon dioxide to introduce the carboxyl group, forming 3,5-bis(trifluoromethyl)benzoic acid.
Hydroxylation: Finally, the benzoic acid derivative undergoes hydroxylation to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
化学反応の分析
Types of Reactions
3,5-Bis(trifluoromethyl)-2-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxyl group can be reduced to form an alcohol.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with nucleophiles.
科学的研究の応用
3,5-Bis(trifluoromethyl)-2-hydroxybenzoic acid is utilized in various scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly as an anti-inflammatory and anticancer agent.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3,5-Bis(trifluoromethyl)-2-hydroxybenzoic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Signal Transduction Pathways: It can modulate signal transduction pathways by interacting with key proteins involved in cellular signaling.
類似化合物との比較
Similar Compounds
3,5-Bis(trifluoromethyl)benzoic acid: Lacks the hydroxyl group present in 3,5-Bis(trifluoromethyl)-2-hydroxybenzoic acid.
3,5-Bis(trifluoromethyl)cinnamic acid: Contains a different functional group (cinnamic acid) compared to the benzoic acid core.
Uniqueness
This compound is unique due to the presence of both trifluoromethyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
特性
分子式 |
C9H4F6O3 |
|---|---|
分子量 |
274.12 g/mol |
IUPAC名 |
2-hydroxy-3,5-bis(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C9H4F6O3/c10-8(11,12)3-1-4(7(17)18)6(16)5(2-3)9(13,14)15/h1-2,16H,(H,17,18) |
InChIキー |
PTFWCFCPBWEUKS-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1C(=O)O)O)C(F)(F)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


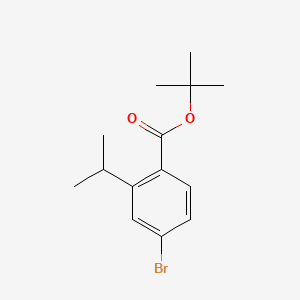
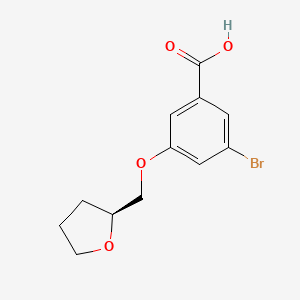
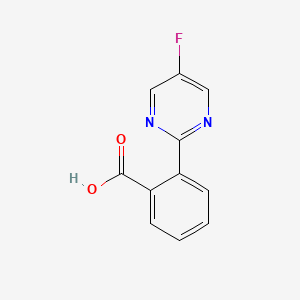

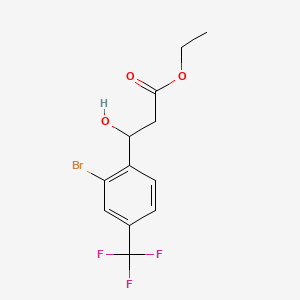
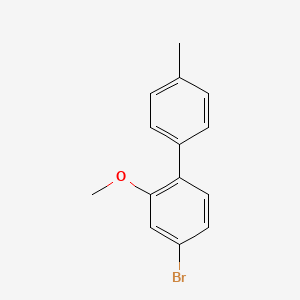
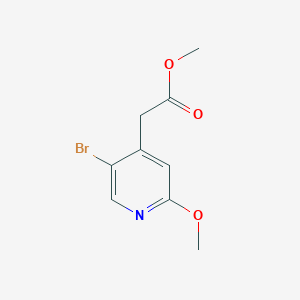
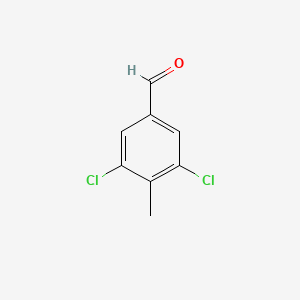
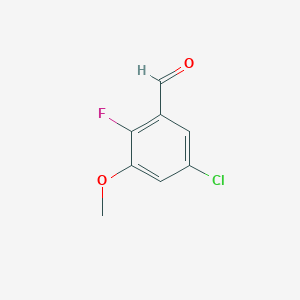
![(3S,4S,5S,6R)-2-[[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl]oxy]-6-methyloxane-3,4,5-triol](/img/structure/B14030546.png)
